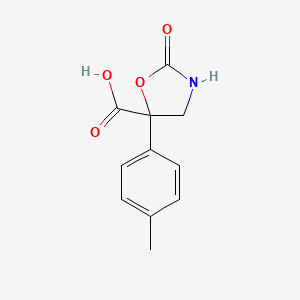

N-(4-乙酰氨基苯基)-1H-吲唑-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-acetamidophenyl)propanamide” is a chemical compound . “4-Acetamidophenol”, also known as Acetaminophen or Paracetamol, is a synthetic non-opioid derivative of p-aminophenol and a basic bioactive molecule in numerous pharmaceutical preparations for the treatment of colds and flu .

Synthesis Analysis

The synthesis of Acetaminophen involves the reaction of 4-aminophenol with acetic anhydride in the presence of pyridine to produce 4-acetamidophenyl acetate . The reaction takes place according to the mechanism of nucleophilic addition in which the nitrogen atom of the p-aminophenol as a nucleophile attacks a carbonyl group of acetic anhydride forms an intermediate which undergoes further elimination of the acetate anion .

Molecular Structure Analysis

The molecular structure of “N-(4-acetamidophenyl)propanamide” is represented by the molecular formula C11H14N2O2 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Acetaminophen illustrate the electrophilic reactivities of carbonyls . The reaction involves the formation of an intermediate 4-acetamidophenyl acetate .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4-acetamidophenyl)propanamide” is 206.24 g/mol .

科学研究应用

合成路线和化学性质

像1,2,3-三唑这样的化合物,与吲唑衍生物具有相似的杂环特性,是药物发现和生物共轭中的关键支架。它们在制药化学、材料科学和固相有机合成中展示出多样的应用。Click合成方法涉及铜(I)催化的偶氮炔环加成,突显了这些化合物在创造具有高选择性和产率的生物活性分子方面的实用性(Kaushik et al., 2019)。这种方法的效率和多功能性表明,N-(4-乙酰氨基苯基)-1H-吲唑-3-羧酰胺可以通过类似的途径合成和修饰,用于各种科学应用。

治疗应用

吲唑衍生物已被广泛研究,因其广泛的生物活性而闻名,包括抗炎、抗菌、抗肿瘤和抗病毒性能。这些化合物为开发新型治疗剂奠定了基础,突显了基于吲唑的结构的制药相关性(Ferreira et al., 2013)。考虑到核心结构的相似性,N-(4-乙酰氨基苯基)-1H-吲唑-3-羧酰胺也可能具有有前途的治疗潜力,值得进一步研究其药理应用。

环境和分析化学

高级氧化过程(AOPs)用于处理水介质中的对乙酰氨基酚(ACT),表明相关化合物在环境化学中的相关性。降解途径和副产物,包括各种有机酸和衍生物,揭示了这些化合物在环境中经历的复杂相互作用和转化(Qutob et al., 2022)。这表明,N-(4-乙酰氨基苯基)-1H-吲唑-3-羧酰胺可能被用于研究其在环境中的命运、降解和在水处理技术中的潜在用途。

作用机制

The exact mechanism of action of Acetaminophen remains unclear. It is historically categorized along with nonsteroidal anti-inflammatory drugs (NSAIDs) due to its inhibition of the cyclooxygenase (COX) pathways . Acetaminophen may inhibit the COX pathway in the central nervous system (CNS) but not in peripheral tissues .

安全和危害

属性

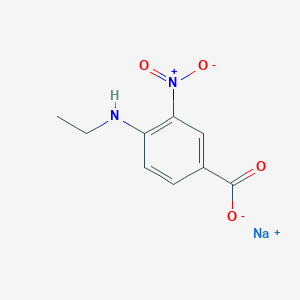

IUPAC Name |

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10(21)17-11-6-8-12(9-7-11)18-16(22)15-13-4-2-3-5-14(13)19-20-15/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKXKORUXBQXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)